Welcome to the BenchChem Online Store!
molecular formula C8H5BrClNS B8474446 5-(Bromomethyl)-2-chlorothieno[3,2-b]pyridine

5-(Bromomethyl)-2-chlorothieno[3,2-b]pyridine

Cat. No. B8474446
M. Wt: 262.55 g/mol
InChI Key: XQVNHURFJFOHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05472964

Procedure details

A mixture of the product of Step 1 (0.371 g, 2.0 mmol), N-bromosuccinimide (0.396 g, 2.2 mmol), and benzoyl peroxide in 10 mL of carbon tetrachloride was refluxed under a sun lamp for 1 hr. After cooling to room temperature, the solvent was removed and the title bromide was purified by flash chromatography on silica (eluted with 5% EtOAc in hexane) to yield 0.284 g (46%).
Quantity
0.371 g
Type
reactant
Reaction Step One
Quantity
0.396 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:10][C:9]2[C:4](=[N:5][C:6]([CH3:11])=[CH:7][CH:8]=2)[CH:3]=1.[Br:12]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:12][CH2:11][C:6]1[N:5]=[C:4]2[CH:3]=[C:2]([Cl:1])[S:10][C:9]2=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0.371 g
Type
reactant
Smiles
ClC1=CC2=NC(=CC=C2S1)C
Name
Quantity
0.396 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under a sun lamp for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
the title bromide was purified by flash chromatography on silica (eluted with 5% EtOAc in hexane)
CUSTOM
Type
CUSTOM
Details
to yield 0.284 g (46%)

Outcomes

Product
Name
Type
Smiles
BrCC1=CC=C2C(=N1)C=C(S2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.